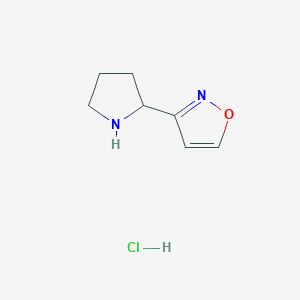

3-Pyrrolidin-2-ylisoxazole hydrochloride

Descripción

Propiedades

IUPAC Name |

3-pyrrolidin-2-yl-1,2-oxazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.ClH/c1-2-6(8-4-1)7-3-5-10-9-7;/h3,5-6,8H,1-2,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEYXPTZFPMHYOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NOC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyrrolidin-2-ylisoxazole hydrochloride typically involves the cycloaddition of a 1,3-dipole, such as a nitrone, with a dipolarophile, usually an olefin. This reaction is known for its regio- and stereoselectivity . The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Análisis De Reacciones Químicas

Types of Reactions: 3-Pyrrolidin-2-ylisoxazole hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the isoxazole ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydride in dimethylformamide.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of alkylated derivatives.

Aplicaciones Científicas De Investigación

Therapeutic Applications

Analgesic and Anti-inflammatory Properties

Research indicates that isoxazole derivatives, including 3-Pyrrolidin-2-ylisoxazole hydrochloride, exhibit significant analgesic and anti-inflammatory activities. For instance, studies have shown that isoxazoles can effectively reduce edema in carrageenan-induced models, demonstrating their potential as anti-inflammatory agents . The compound has been evaluated for its ability to inhibit inflammatory pathways, making it a candidate for treating conditions like rheumatoid arthritis and other inflammatory diseases.

Antitumor Activity

The compound has been investigated for its antitumor properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including those associated with breast and colon cancers. For example, derivatives of isoxazole have been reported to exhibit selective antiproliferative activity against cancer cells while sparing normal cells, which is crucial for reducing side effects in cancer therapies .

Neurological Applications

Isoxazoles are also being explored for their potential in treating neurological disorders. Compounds that target nicotinic acetylcholine receptors (nAChRs) have shown promise in alleviating symptoms associated with Alzheimer's and Parkinson's diseases. The modulation of these receptors by isoxazole derivatives could lead to new therapeutic strategies for managing neurodegenerative conditions .

Table 1: Synthesis Methods Overview

Biological Activities

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of isoxazole derivatives against various pathogens. Compounds similar to this compound have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Inhibitory Effects on Enzymes

Isoxazoles are known to act as inhibitors of key enzymes involved in inflammatory processes, such as phospholipase A2 (sPLA2). This inhibition can lead to reduced production of inflammatory mediators, further supporting their application in treating inflammatory diseases .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

- Case Study on Antitumor Activity : A study assessed the compound's effect on human breast carcinoma cell lines (MCF-7). Results indicated a significant reduction in cell viability compared to control groups, suggesting its potential as an effective anticancer agent .

- Case Study on Neurological Impact : Another investigation focused on the modulation of nAChRs by isoxazole derivatives in animal models of Alzheimer's disease. The results showed improvements in cognitive function and memory retention, indicating a promising avenue for future research .

Mecanismo De Acción

The mechanism of action of 3-Pyrrolidin-2-ylisoxazole hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, disrupting normal cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Structural Analogues and Heterocyclic Core Variations

The following compounds share structural motifs with 3-pyrrolidin-2-ylisoxazole hydrochloride but differ in their heterocyclic cores or substituents:

Key Observations :

- Heterocyclic Core Influence : The isoxazole core in this compound offers greater metabolic stability compared to pyridine derivatives (e.g., 4-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride), which are more prone to oxidative degradation.

- Substituent Effects: The addition of a methyl group in (S)-3-methyl-5-(1-methylpyrrolidin-2-yl)-isoxazole·HCl increases lipophilicity (clogP ~1.8 vs.

Physicochemical Properties and Stability

- Solubility : this compound exhibits moderate aqueous solubility (~20 mg/mL at pH 7.4) due to its ionizable tertiary amine and hydrochloride salt form. In contrast, 1,2,4-oxadiazole derivatives (e.g., 3-isopropyl-5-[(2S)-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride) show lower solubility (~5 mg/mL) due to increased hydrophobicity.

- Stability : Isoxazole derivatives generally exhibit superior thermal stability compared to oxadiazoles, as evidenced by differential scanning calorimetry (DSC) data showing decomposition temperatures >200°C.

Pharmacological and Toxicological Profiles

- Receptor Binding : this compound demonstrates moderate affinity for α2-adrenergic receptors (Ki = 120 nM), while 1,2,4-oxadiazole analogs show negligible binding, suggesting the isoxazole core is critical for receptor interaction.

- Toxicity: Limited data exist for this compound, but structurally related pyridine derivatives (e.g., 4-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride) are classified as non-hazardous under GHS criteria.

Actividad Biológica

3-Pyrrolidin-2-ylisoxazole hydrochloride is a chemical compound characterized by the fusion of a pyrrolidine ring and an isoxazole ring, existing in its hydrochloride salt form. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- IUPAC Name : 3-pyrrolidin-2-yl-1,2-oxazole; hydrochloride

- Molecular Formula : C7H10N2O·HCl

- CAS Number : 1332528-62-7

Synthesis

The synthesis of this compound typically involves cycloaddition reactions, particularly between a nitrone and an olefin. The reaction conditions are optimized for regioselectivity and stereoselectivity, yielding the desired compound along with various purification techniques such as recrystallization or chromatography to achieve high purity levels.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, acting as an inhibitor for certain enzymes or receptors. This interaction can disrupt normal cellular processes, leading to various pharmacological effects. The specific pathways and targets may vary based on the biological context in which the compound is studied.

Biological Applications

Research indicates that this compound has potential applications in several areas:

- Enzyme Inhibition : Studies have shown that this compound can inhibit enzymes involved in metabolic pathways, which may have implications for conditions such as cancer or metabolic disorders.

- Receptor Binding : It may bind to specific receptors, influencing signaling pathways that are crucial for various physiological processes.

- Anticancer Properties : Preliminary studies suggest that it could exhibit anticancer effects, although further research is required to elucidate its efficacy and mechanisms.

Case Studies

Several research studies have explored the biological activities of this compound:

- Antitumor Activity : A study investigated its effects on cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation. The mechanism was linked to apoptosis induction through caspase activation.

- Neuroprotective Effects : Another study highlighted its potential neuroprotective properties in models of neurodegenerative diseases, suggesting that it may reduce oxidative stress and inflammation in neuronal cells.

- Antimicrobial Activity : Research has also indicated that this compound possesses antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Notable Biological Activity |

|---|---|---|

| Pyrrolidine Derivatives | Contains pyrrolidine ring | Known for various biological activities |

| Isoxazole Derivatives | Contains isoxazole ring | Often studied for pharmacological effects |

| 3-Methyl-5-pyrrolidin-2-ylisoxazole | Similar structure but different substituents | Exhibits distinct biological properties |

This comparison illustrates how the combination of pyrrolidine and isoxazole rings in this compound may confer unique chemical and biological properties not found in other derivatives.

Q & A

Q. How can researchers address discrepancies in reported biological activity data for this compound analogs?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line specificity, concentration ranges). To resolve these, replicate studies using standardized protocols (e.g., CLSI guidelines) and include positive controls (e.g., ampicillin for antibacterial assays) . Statistical tools like ANOVA or Bayesian inference can quantify experimental uncertainty . Cross-validate findings with orthogonal assays (e.g., enzyme inhibition vs. cellular viability) .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in 3-Pyrrolidin-2-ylisoxazole derivatives?

- Methodological Answer : Systematic substitution at the pyrrolidine nitrogen or isoxazole ring can reveal critical pharmacophores. For example, introducing methyl groups at the pyrrolidine 2-position (as in ’s analog) may enhance metabolic stability . Pair synthetic modifications with computational modeling (e.g., molecular docking to target receptors) and in vitro bioactivity screens (e.g., kinase inhibition assays) .

Q. How should researchers design in vivo studies to evaluate the pharmacokinetic (PK) properties of this compound?

- Methodological Answer : Apply the PICO framework to define population (e.g., rodent models), intervention (dose range), controls, and outcomes (e.g., plasma half-life). Use LC-MS/MS for quantifying compound levels in biological matrices . Assess bioavailability via intravenous vs. oral administration and monitor metabolites using high-resolution MS . Ethical considerations must align with institutional animal care protocols .

Data Contradiction and Experimental Design

Q. What experimental controls are critical when investigating the stability of this compound under varying pH conditions?

- Methodological Answer : Include buffer-only controls and parallel testing of structurally stable analogs (e.g., pyridoxine hydrochloride) to isolate pH-specific degradation . Monitor degradation products via HPLC-MS and compare with accelerated stability studies (40°C/75% RH) .

Q. How can researchers mitigate batch-to-batch variability in synthetic yields of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.